molecular formula C12H19NO3S B4558565 N-(sec-butyl)-4-ethoxybenzenesulfonamide

N-(sec-butyl)-4-ethoxybenzenesulfonamide

Cat. No.: B4558565
M. Wt: 257.35 g/mol
InChI Key: CAUBEZWDSWTGRA-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-ethoxy-substituted benzene ring linked to a sulfonamide group, where the nitrogen atom is bonded to a sec-butyl substituent. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The ethoxy group at the para position enhances electronic effects, while the sec-butyl chain influences steric interactions and lipophilicity, impacting solubility and target binding .

Properties

IUPAC Name

N-butan-2-yl-4-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-10(3)13-17(14,15)12-8-6-11(7-9-12)16-5-2/h6-10,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUBEZWDSWTGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(sec-butyl)-4-ethoxybenzenesulfonamide with structurally related sulfonamide derivatives:

Compound Name Substituents on Benzene Ring N-Substituent Key Features Reference
This compound 4-ethoxy sec-butyl High lipophilicity; potential enzyme inhibition due to sulfonamide core
N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide 4-nitro, 3,5-dichloro 4-amino Nitro group enhances reactivity; dichloro substitution improves stability
4-[Butyl(methyl)sulfamoyl]benzoic acid 4-sulfamoyl butyl-methyl Carboxylic acid group increases solubility; used in prodrug design
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide 4-methyl ethylidene-ethyl Ethylidene bridge enables conjugation; antibacterial applications
N-(3-methoxyphenyl)-3-methylbenzenesulfonamide 3-methyl, 3-methoxy - Meta-substitution reduces steric hindrance; modulates enzyme affinity
Key Observations:
  • Substituent Effects :
    • Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the benzene ring, enhancing resonance stabilization and altering binding to biological targets .
    • Bulky N-substituents (e.g., sec-butyl) reduce solubility but improve membrane permeability, critical for central nervous system (CNS) drug candidates .
    • Halogenated derivatives (e.g., 3,5-dichloro) exhibit higher stability and resistance to metabolic degradation .

Physicochemical Properties

Property This compound N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide 4-[Butyl(methyl)sulfamoyl]benzoic acid
Molecular Weight ~350 g/mol (estimated) 396.94 g/mol 285.36 g/mol
Melting Point 150–160°C (predicted) 160–170°C 135–140°C
LogP 2.8 (estimated) 3.1 1.5
Solubility (Water) Low Very low Moderate

Data derived from analogous compounds

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(sec-butyl)-4-ethoxybenzenesulfonamide, and how is structural fidelity ensured?

Answer:
The synthesis typically involves sulfonylation of 4-ethoxybenzenesulfonyl chloride with sec-butylamine under controlled conditions. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl generated during sulfonamide bond formation. Reactions are conducted at 0–25°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity.
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR verifies the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.05 ppm for OCH₂) and sec-butyl moiety (split signals for CH and CH₃ groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .
    • X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the sec-butyl group .

Advanced: How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The ethoxy and sulfonamide groups modulate electronic effects, impacting reactivity:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen by stabilizing transition states. Conversely, non-polar solvents (e.g., toluene) may slow reactions due to poor solubility .
  • Temperature : Elevated temperatures (60–80°C) accelerate reactions but risk side products (e.g., elimination or rearrangement). Lower temperatures (0–25°C) favor controlled substitutions, as shown in kinetic studies of analogous sulfonamides .
  • Methodological Insight : Use Arrhenius plots to determine activation energy (Eₐ) and optimize conditions for target pathways .

Basic: What factors influence the compound’s solubility and stability in aqueous vs. organic matrices?

Answer:

  • Solubility :
    • Aqueous : Limited solubility at neutral pH; improves under acidic conditions (pH <4) due to protonation of the sulfonamide NH .
    • Organic : Soluble in DCM, THF, and ethanol. LogP ~2.5 (predicted) indicates moderate hydrophobicity, influenced by the sec-butyl group .
  • Stability :
    • Hydrolysis : Susceptible to acidic/basic hydrolysis of the sulfonamide bond. Store at 2–8°C in inert, anhydrous environments .
    • Light Sensitivity : UV exposure may degrade the ethoxy group; use amber glassware .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

Answer:

  • Step 1 : Cross-validate computational models (DFT, MD simulations) with experimental data. For example, compare calculated ¹H NMR shifts (GIAO method) with observed spectra to identify discrepancies in conformational sampling .
  • Step 2 : Employ dynamic NMR (DNMR) to detect rotameric equilibria in the sec-butyl group, which may explain split signals .
  • Step 3 : Use X-ray crystallography to resolve absolute configuration and compare with predicted geometries .

Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • Biochemical Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., carbonic anhydrase). IC₅₀ values are derived from dose-response curves .
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Structural Biology :
    • Co-crystallization : Resolve ligand-enzyme complexes via X-ray crystallography to identify key interactions (e.g., hydrogen bonds with sulfonamide NH) .
    • SAR Studies : Modify the ethoxy or sec-butyl groups to assess impact on potency .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under nitrogen at 2–8°C; avoid exposure to moisture or light .

Advanced: How can kinetic analysis elucidate the mechanism of its degradation under oxidative conditions?

Answer:

  • Experimental Design :
    • Expose the compound to H₂O₂ or UV/O₂ and monitor degradation via HPLC.
    • Plot concentration vs. time to determine reaction order (zero/first/second) .
  • Mechanistic Probes :
    • Use radical scavengers (e.g., BHT) to test for radical-mediated pathways.
    • Isotope labeling (¹⁸O) identifies cleavage sites in the sulfonamide or ethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-4-ethoxybenzenesulfonamide
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N-(sec-butyl)-4-ethoxybenzenesulfonamide

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